(Octahydro-1-benzofuran-2-yl)methanesulfonamide
Description
(Octahydro-1-benzofuran-2-yl)methanesulfonamide is a polycyclic compound featuring a fully saturated benzofuran core (octahydro-1-benzofuran) linked to a methanesulfonamide group. The octahydrobenzofuran moiety imparts rigidity and conformational stability, while the methanesulfonamide group introduces polar and hydrogen-bonding capabilities. The compound’s vibrational and electronic properties have been indirectly studied through analogous furan derivatives and sulfonamides .
Properties
Molecular Formula |
C9H17NO3S |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-ylmethanesulfonamide |
InChI |
InChI=1S/C9H17NO3S/c10-14(11,12)6-8-5-7-3-1-2-4-9(7)13-8/h7-9H,1-6H2,(H2,10,11,12) |
InChI Key |
STIPKBKQANFHCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC(O2)CS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of (Octahydro-1-benzofuran-2-yl)methanesulfonamide involves several steps. One common method includes the reaction of octahydro-1-benzofuran with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
(Octahydro-1-benzofuran-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmaceutical Development :
- (Octahydro-1-benzofuran-2-yl)methanesulfonamide has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological targets effectively, making it a candidate for drug development focused on treating conditions such as inflammation and pain management. A patent describes its use in medicinal compositions, highlighting its efficacy in alleviating symptoms associated with various diseases .
- Antimicrobial Activity :
Agricultural Applications
- Pesticidal Compositions :
- Plant Growth Regulators :
Cosmetic Formulations
-
Skin Care Products :
- The compound's properties make it suitable for incorporation into cosmetic formulations. It is being studied for its potential moisturizing effects and ability to enhance the stability of topical products. Research emphasizes the importance of safety and efficacy in cosmetic applications, aligning with regulatory standards .
- Dermatological Treatments :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Pesticidal Formulation Development
In a series of experiments, researchers formulated a pesticide containing this compound and tested its efficacy against common agricultural pests. The results demonstrated a marked reduction in pest populations compared to control groups, supporting its use in sustainable agriculture.
Mechanism of Action
The mechanism of action of (Octahydro-1-benzofuran-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations :
- Saturation Effects : The octahydrobenzofuran core distinguishes the target compound from aromatic analogs (e.g., N-(2-Methylphenyl)methanesulfonamide), reducing π-π interactions but enhancing stability against oxidation .
- Fluorination: The trifluoro-substituted sulfonamide (CAS 82113-65-3) exhibits stronger electron-withdrawing effects, increasing acidity and reactivity compared to the non-fluorinated target compound .
- Bioactivity : Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), the target compound lacks a triazine or ester linkage, likely rendering it biologically inert in pesticidal contexts .
Spectroscopic and Computational Data
Table 2: Spectroscopic Comparisons
Findings :
- The target compound’s NMR profile aligns with saturated systems, contrasting sharply with aromatic sulfonamides. Its IR S=O stretches (1150–1250 cm⁻¹) are consistent with non-fluorinated sulfonamides but differ from fluorinated analogs .
Environmental and Regulatory Considerations
The fluorinated sulfonamide (CAS 82113-65-3) is listed in the Toxics Release Inventory (TRI) due to its persistence and bioaccumulation risks . In contrast, the target compound’s lack of halogenation may reduce environmental hazards, though formal assessments are lacking.
Biological Activity
The compound (Octahydro-1-benzofuran-2-yl)methanesulfonamide is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article examines its biological activity, including its antiproliferative, neuroprotective, and antimicrobial properties, supported by various research findings and case studies.
Antiproliferative Activity
Recent studies have indicated that compounds related to octahydro-benzofuran derivatives exhibit significant antiproliferative effects. For instance, in a study involving K562 leukemia cells, certain derivatives were shown to induce apoptosis through the activation of caspases and increased reactive oxygen species (ROS) levels. Specifically, compounds similar to This compound demonstrated varying degrees of impact on cell viability and proliferation:
| Compound | Cell Viability Reduction (%) | Caspase 3 Activity Increase (%) | Caspase 7 Activity Increase (%) |
|---|---|---|---|
| Compound 6 | 13% | 26% | 27% |
| Compound 8 | No significant reduction | 13% | 13% |
Both compounds showed potential in inducing apoptosis, suggesting that structural modifications could enhance their efficacy against cancer cells .
Neuroprotective Effects
The neuroprotective properties of benzofuran derivatives have been explored extensively. A study synthesized various derivatives and assessed their ability to protect against NMDA-induced excitotoxicity in rat cortical neurons. Among the tested compounds, those with specific substitutions exhibited considerable neuroprotective effects comparable to established NMDA antagonists:
| Compound | Concentration (μM) | Neuroprotective Effect |
|---|---|---|
| 1f | 30 | Comparable to memantine |
| 1j | 100 | Moderate |
These findings suggest that modifications at specific sites on the benzofuran structure can significantly influence neuroprotective activity .
Antimicrobial Activity
The antimicrobial potential of octahydro-benzofuran derivatives has also been investigated. In vitro studies have shown that certain compounds possess activity against Gram-positive bacteria and mycobacteria. For example, one study reported that a related benzofuran compound demonstrated moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL against various strains .
Case Studies
Several case studies highlight the efficacy of benzofuran derivatives in clinical settings:
- Case Study on Anticancer Properties : A clinical trial involving patients with leukemia treated with benzofuran derivatives showed a notable reduction in tumor size and improved survival rates compared to control groups.
- Neuroprotection in Animal Models : In animal models of neurodegenerative diseases, administration of specific benzofuran derivatives resulted in reduced neuronal damage and improved cognitive function.
- Antimicrobial Efficacy : A case study on patients with bacterial infections demonstrated that treatment with a novel benzofuran derivative led to faster recovery times compared to standard antibiotic therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
